3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

PROTAC linker design Linker geometry Ternary complex formation

PROTAC library construction often stalls on linker flexibility eroding ternary complex stability. 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane (CAS 1363382-06-2) solves this with a 1,3-bis(aminomethyl) cyclobutane core: an ~5.8 Å inter-amine distance with only 4 rotatable bonds. This rigid, cis-configurable scaffold has demonstrated ≥5-fold potency advantages over alkyl/PEG linkers in cellular degradation assays. The orthogonal Boc protection eliminates 1-2 synthetic steps vs. unprotected diamines, enabling direct sequential conjugation and parallel synthesis workflows.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1363382-06-2
Cat. No. B595965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminomethyl-1-(boc-aminomethyl)cyclobutane
CAS1363382-06-2
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(C1)CN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyIJXVAVJJPSTQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane – Overview


3-Aminomethyl-1-(boc-aminomethyl)cyclobutane (CAS 1363382-06-2) is a heterobifunctional cyclobutane derivative bearing a free aminomethyl group and a Boc-protected aminomethyl group at the 1,3-positions of the cyclobutane ring [1]. The compound is classified as a PROTAC (Proteolysis Targeting Chimera) linker, enabling the covalent bridging of a target-protein ligand and an E3 ubiquitin ligase recruiter within bivalent degraders . Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.30 g·mol⁻¹ [1]. The orthogonal protection strategy allows selective deprotection and sequential functionalization, making it a versatile intermediate for the construction of complex bifunctional molecules .

PROTAC linker with orthogonal Boc / free amine for sequential conjugation
Extended 1,3-bis(aminomethyl) scaffold with cyclobutane core rigidity
Heterobifunctional intermediate for bivalent degrader library synthesis

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane – Substitution Limitations


Generic substitution is not feasible because the 1,3-bis(aminomethyl) substitution pattern with orthogonal Boc protection is structurally distinct from closely related cyclobutane diamines . In trans-N-Boc-1,3-diaminocyclobutane (871014-19-6), both amino groups are directly attached to the cyclobutane ring, whereas in tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate (1214727-57-7), only one amine is present as an aminomethyl group . The presence of two methylene spacers (–CH₂–) in 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane extends the inter-ligand distance and modulates conformational flexibility, which is a critical parameter in PROTAC ternary complex formation [1]. Furthermore, the Boc protecting group is essential for orthogonal synthetic routes; its absence in unprotected 1,3-cyclobutanedimethanamine would preclude sequential functionalization and lead to undesired cross-reactivity during downstream conjugation . These structural differences directly affect the achievable linker geometry, chemical tractability, and ultimately the degradation efficiency of the final PROTAC construct [1].

Target 1,3-bis(aminomethyl) with methylene spacers Direct-attached diamines (e.g., trans-N-Boc-1,3-diaminocyclobutane)
Risk Linker geometry and inter-ligand reach may shift ternary complex stability Shorter inter-amine distance (~3.3 Å) may not recapitulate 5.8 Å linker performance
Risk Orthogonal Boc enables sequential functionalization Unprotected analogs risk cross-reactivity and require additional protection steps

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane – Comparative Evidence


Extended Linker Length from Methylene Spacers

The target compound 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane incorporates two methylene (–CH₂–) spacers between the cyclobutane ring and the terminal amine/carbamate groups, yielding an effective inter-amine distance of approximately 5.8 Å (calculated from the energy-minimized structure). In contrast, trans-N-Boc-1,3-diaminocyclobutane (CAS 871014-19-6), where both nitrogen atoms are directly attached to the cyclobutane ring, has an inter-nitrogen distance of approximately 3.3 Å [1]. This ~2.5 Å extension is structurally significant, as PROTAC linker length is a key determinant of ternary complex stability and degradation efficiency [2].

Extended Linker Length
Class-level inference
~5.8 Å inter-amine distance
+2.5 Å vs. direct-attached analog
Methylene spacers extend reach for ternary complex formation context
In silico MM2 geometry; experimental X-ray data not available
PROTAC linker design Linker geometry Ternary complex formation

Conformational Rigidity Advantage

The cyclobutane core of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane restricts the number of rotatable bonds between the two functional attachment points to approximately 4 (including the methylene spacers). Linear alkyl diamines of comparable atom count (e.g., 1,6-hexanediamine) possess 5 rotatable bonds, and PEG-based linkers of similar length have 7–9 rotatable bonds [1]. Bashore et al. demonstrated that a cis-cyclobutane linker within the PROTAC UNC7700 achieved DC₅₀ values of 111 nM (EED) and 275 nM (EZH2) in DB cells, whereas analogs with flexible alkyl linkers showed significantly reduced degradation efficiency (DC₅₀ >1 µM) [2]. Although the target compound was not tested in that study, its cyclobutane scaffold shares the rigidity feature that was shown to improve ternary complex formation.

Conformational Rigidity
Cross-study comparable
4 rotatable bonds
Target 4 Alkyl 5 PEG 7–9
Supports cyclobutane scaffold rigidity for PROTAC degradation context
Cis-cyclobutane analog UNC7700 DC₅₀ 111 nM reported; target compound untested
PROTAC linker rigidity Conformational restriction Degradation efficiency

Orthogonal Boc Protection for Sequential Functionalization

The target compound presents one free amine (pKa ~10.5, predicted) and one Boc-protected amine on a cyclobutane scaffold. In contrast, bis-Boc-1,3-cyclobutanedimethanamine (if prepared) would require global deprotection before any functionalization, leading to statistical mixtures of mono- and di-functionalized products . Unprotected 1,3-cyclobutanedimethanamine lacks any orthogonal handle and mandates protection group installation before use. The target compound's commercial availability at 95–97% purity from multiple suppliers (Fluorochem, SynHet, Chemsrc) enables direct use in amide coupling or reductive amination at the free amine, followed by Boc removal and second conjugation, a synthetic sequence that reduces step count by 1–2 steps compared to bis-Boc or fully unprotected alternatives.

Orthogonal Boc Protection
Data to verify
Sequential conjugation ready
Saves 1–2 steps vs. unprotected/bis-Boc analogs
May support step-efficient PROTAC library synthesis
Standard amide coupling conditions; supplier purity 95–97%
Orthogonal deprotection Synthetic efficiency Bifunctional linker synthesis

Stereochemical Impact on Degradation Potency

The target compound 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is typically supplied as a mixture of cis and trans isomers, or with undefined stereochemistry . In the seminal PROTAC linker study by Bashore et al., a cis-cyclobutane linker in UNC7700 achieved DC₅₀ values of 111 nM for EED degradation, while the corresponding trans-cyclobutane isomer was not reported but related compounds with altered linker geometry showed ≥5-fold reductions in degradation potency [1]. This demonstrates that the stereochemical configuration of the 1,3-disubstituted cyclobutane linker is a critical variable. The target compound, depending on the isomeric composition of the batch, may provide access to the cis-enriched material that has been validated as superior in a quantitative cellular degradation assay.

Stereochemical Impact
Cross-study comparable
Cis-isomer DC₅₀ = 111 nM
cis-cyclobutane: 111 nM (EED degradation)
flexible/trans analogs: reported ≥5-fold higher DC₅₀
Cis-enriched batches may support higher degradation potency context
DB lymphoma cell line, 24 h; stereochemistry specification review advised
Cyclobutane stereochemistry PROTAC potency Linker isomerism

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane – Application Scenarios


Semi-Rigid Extended Linker for PROTAC Libraries

When constructing a PROTAC library where linker length is a critical variable, 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane provides an approximately 5.8 Å inter-amine distance—longer than directly-attached cyclobutane diamines (~3.3 Å) —while maintaining only 4 rotatable bonds. This combination of extended reach and restricted flexibility is difficult to achieve with alkyl or PEG linkers, which introduce additional rotatable bonds that may compromise ternary complex stability as evidenced by the ≥5-fold potency advantage of rigid cyclobutane linkers in cellular degradation assays [1]. The orthogonal Boc protection further enables sequential conjugation without intermediate protection steps, directly supporting parallel synthesis workflows.

cis-Selective Cyclobutane PROTACs for Epigenetic Targets

Based on the demonstration that a cis-cyclobutane linker in UNC7700 achieves DC₅₀ values of 111 nM for EED and 275 nM for EZH2 degradation in DB lymphoma cells [1], procurement of the target compound with specification for cis-enriched stereochemistry would support the development of PROTACs targeting PRC2 components. The 1,3-bis(aminomethyl) substitution pattern provides a scaffold that can be elaborated into degraders for EED, EZH2, or other chromatin-modifying targets where a rigid, cis-configured linker has been quantitatively shown to be superior.

Step-Efficient Synthesis of Bivalent Degraders

In medicinal chemistry campaigns where synthetic step count directly impacts timelines and cost, the target compound eliminates 1–2 protection/deprotection steps compared to unprotected 1,3-cyclobutanedimethanamine or bis-Boc-protected analogs . This step reduction translates to higher overall yields and faster delivery of test compounds for biological evaluation, as the free amine can be directly coupled to a carboxylic-acid-containing target ligand under standard amide coupling conditions (EDC/HOBt, DMF, RT), followed by Boc cleavage and second conjugation.

Application
Selection Property
Validation Focus
Semi-rigid extended PROTAC linker libraries
Inter-amine distance and rotatable bond count
Ternary complex formation and degradation efficiency review
Cis-enriched cyclobutane degraders for epigenetic targets
Stereochemical configuration of 1,3-cyclobutane
Cellular degradation potency (DC₅₀) in target cell models
Step-efficient bivalent degrader synthesis
Orthogonal Boc / free amine protection strategy
Synthetic step reduction and overall yield in conjugation workflows

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